[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine
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Overview
Description
[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine: is an organic compound that features a thiazole ring substituted with a methoxyphenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the condensation reaction between thioglycolic acid derivatives and α,β-unsaturated carbonyl compounds under basic conditions . Another approach involves the cyclization of 2-aminothiophenol with 4-methoxybenzaldehyde under microwave irradiation and solvent-free conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the thiazole ring or the methoxy group, resulting in various reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
Chemistry: In organic synthesis, [4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine serves as a building block for the synthesis of more complex molecules. It is used in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .
Biology: The compound has potential applications in biological research due to its structural similarity to bioactive molecules. It can be used in the study of enzyme inhibition and receptor binding.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, polymers, and other materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of [4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- **2-Methoxy-5-((phenylamino)methyl)phenol
- **1,3,4-Thiadiazole derivatives
Uniqueness: Compared to similar compounds, [4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine stands out due to its unique combination of a thiazole ring and a methoxyphenyl group. This structure imparts specific chemical and biological properties that can be leveraged in various applications. Its versatility in undergoing different chemical reactions and its potential therapeutic benefits make it a compound of significant interest in scientific research and industrial applications.
Biological Activity
The compound [4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine is a member of the thiazole family, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound through a detailed review of recent research findings, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The molecular structure of this compound features a thiazole ring substituted with a methoxyphenyl group. This specific substitution is crucial for enhancing the compound's biological activity. The thiazole moiety is known for its role in various pharmacological effects due to its ability to interact with biological targets.
Anticancer Activity
Research has demonstrated that compounds containing thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation across various cancer types. A notable study evaluated the antiproliferative effects of synthesized carborane–thiazole conjugates on several cancer cell lines, including A172 (human brain glioblastoma), B16F10 (murine melanoma), and MDA-MB-231 (human breast adenocarcinoma). The results indicated promising IC50 values ranging from 5.03 µM to 7.88 µM, suggesting effective anticancer potential (Table 1) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
4a | A172 | 5.77 ± 0.96 |
4b | B16F10 | 5.03 ± 0.69 |
4g | MDA-MB-231 | 6.02 ± 0.08 |
Antimicrobial Activity
Thiazole derivatives have also shown antimicrobial activity against various pathogens. In one study, a series of thiazole derivatives were synthesized and tested for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones, highlighting their potential as antimicrobial agents .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, it has been reported that thiazole derivatives can act as inhibitors of tyrosinase and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), both of which are involved in metabolic disorders and melanoma progression . The inhibition of these enzymes could lead to therapeutic benefits in treating conditions like obesity and type II diabetes.
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals that the presence of the methoxy group significantly enhances its affinity for biological targets. For example, modifications at the para position of the phenyl ring have shown increased binding affinity at adenosine receptors, particularly the human A3 receptor subtype . This increased affinity is critical for developing selective antagonists for therapeutic applications.
Case Study: Adenosine Receptor Antagonism
A study focused on the binding affinity of several thiazole derivatives at different adenosine receptor subtypes revealed that compounds with a methoxy substitution exhibited enhanced selectivity and potency at human A3 receptors. One derivative demonstrated a Ki value of 0.79 nM, indicating its potential as a selective antagonist with therapeutic implications in conditions such as cancer and inflammation .
Case Study: Anticancer Efficacy
In another investigation involving HepG2 hepatocellular carcinoma cell lines, new thiazole derivatives were synthesized and tested for cytotoxicity using MTT assays. The most active compounds showed IC50 values less than those of standard chemotherapeutics like doxorubicin, suggesting that these thiazole-based compounds could serve as promising candidates in cancer therapy .
Properties
IUPAC Name |
[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-14-9-4-2-8(3-5-9)10-7-15-11(6-12)13-10/h2-5,7H,6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYCGCXTHCHQNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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